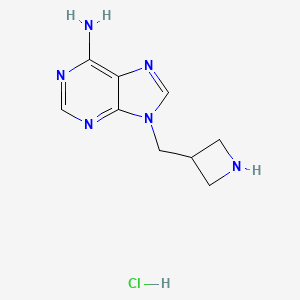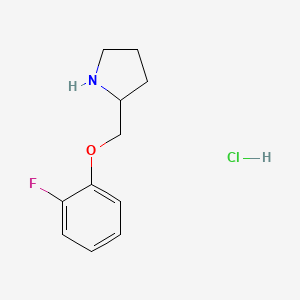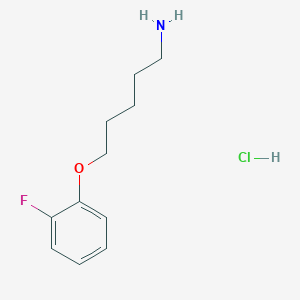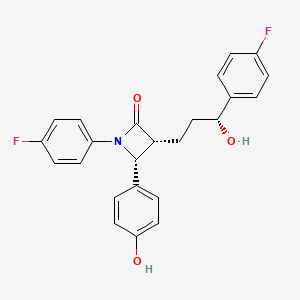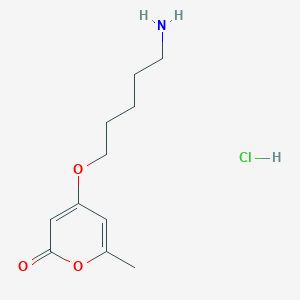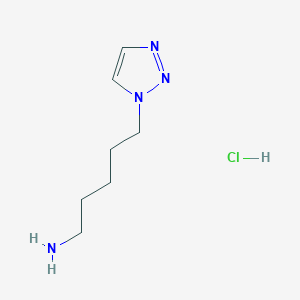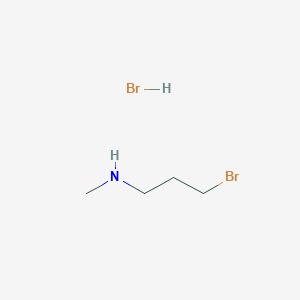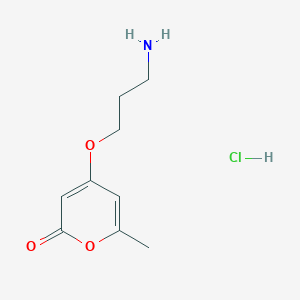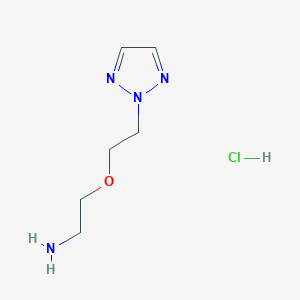![molecular formula C14H18ClNO B1446885 (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride CAS No. 1823582-25-7](/img/structure/B1446885.png)
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride
Overview
Description
(8-Azabicyclo[321]octan-3-yl)(phenyl)methanone hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by a bicyclic structure containing a nitrogen atom and a phenyl group attached to a methanone moiety
Mechanism of Action
Target of Action
The compound (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities . .
Mode of Action
The exact mode of action of (8-Azabicyclo[32It is known that tropane alkaloids, which this compound is a part of, have diverse biological activities .
Biochemical Pathways
The biochemical pathways affected by (8-Azabicyclo[32Tropane alkaloids, which this compound is a part of, are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of the action of (8-Azabicyclo[32It is known that tropane alkaloids, which this compound is a part of, have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. These routes often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes. For example, the synthesis of related derivatives has been reported to involve isocyanide insertion reactions . These methods are designed to be scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying biological processes involving nitrogen-containing heterocycles.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and have similar biological activities.
2-Azabicyclo[3.2.1]octane Derivatives: These compounds also contain a bicyclic structure with a nitrogen atom and are used in drug discovery.
Uniqueness
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride is unique due to the presence of the phenyl group attached to the methanone moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12;/h1-5,11-13,15H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMCUADSNVSIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



